

CAS number and molecular structure of Ethyl 4-morpholinobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4-morpholinobenzoate*

Cat. No.: *B012629*

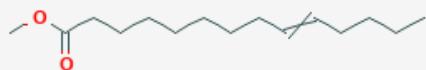
[Get Quote](#)

An In-Depth Technical Guide to Ethyl 4-morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-morpholinobenzoate**, a molecule of interest in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, synthesis, and spectral data.

Chemical Identity and Molecular Structure


CAS Number: 19614-15-4

Molecular Formula: $C_{13}H_{17}NO_3$

IUPAC Name: Ethyl 4-(morpholin-4-yl)benzoate

Molecular Weight: 235.28 g/mol

Chemical Structure:

The molecular architecture of **Ethyl 4-morpholinobenzoate** features a central benzene ring substituted at the 1- and 4-positions. An ethyl ester group (-COOCH₂CH₃) is attached at the 1-position, and a morpholine ring is connected via its nitrogen atom to the 4-position. The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 4-morpholinobenzoate** is presented in the table below for easy reference.

Property	Value	Reference
Melting Point	86 - 88 °C	[1]
Boiling Point	383.8±37.0 °C (Predicted)	
Density	1.135±0.06 g/cm ³ (Predicted)	
Refractive Index	1.534 (Predicted)	
Flash Point	185.9°C (Predicted)	[1]
Vapor Pressure	4.29E-06mmHg at 25°C (Predicted)	[1]

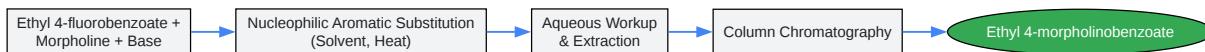
Synthesis

While a specific, detailed experimental protocol for the synthesis of **Ethyl 4-morpholinobenzoate** is not readily available in the searched literature, a general and plausible synthetic pathway can be inferred from standard organic chemistry principles. The synthesis would likely involve the nucleophilic aromatic substitution of a suitable starting material, such as ethyl 4-halobenzoate (e.g., ethyl 4-fluorobenzoate or ethyl 4-chlorobenzoate), with morpholine.

A generalized experimental protocol for such a reaction is outlined below. Please note that optimization of reaction conditions (solvent, temperature, reaction time, and catalyst) would be necessary to achieve a high yield and purity of the desired product.

General Experimental Protocol: Synthesis of Ethyl 4-morpholinobenzoate

Materials:


- Ethyl 4-fluorobenzoate (or other suitable ethyl 4-halobenzoate)
- Morpholine
- A suitable base (e.g., potassium carbonate, triethylamine)
- A high-boiling point polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-fluorobenzoate (1 equivalent), morpholine (1.1-1.5 equivalents), and a suitable base (e.g., potassium carbonate, 2-3 equivalents).

- Add a sufficient amount of a high-boiling point polar aprotic solvent (e.g., DMF or DMSO) to dissolve the reactants.
- Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
- Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with water and then with brine to remove the solvent and any remaining base.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **Ethyl 4-morpholinobenzoate**.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Ethyl 4-morpholinobenzoate**.

Spectroscopic Data

Detailed assigned spectroscopic data for **Ethyl 4-morpholinobenzoate** is not explicitly available in the provided search results. However, based on the known chemical shifts and fragmentation patterns of similar molecules, the following are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)

- Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the ester group would appear downfield compared to the protons ortho to the morpholine group due to the electron-withdrawing nature of the ester.
- Ethyl Group Protons: A quartet for the -OCH₂- protons (typically δ 4.2-4.4 ppm) and a triplet for the -CH₃ protons (typically δ 1.2-1.4 ppm).
- Morpholine Protons: Two triplets (or more complex multiplets) for the methylene protons of the morpholine ring. The protons adjacent to the nitrogen (-N-CH₂-) would likely appear around δ 3.2-3.4 ppm, and the protons adjacent to the oxygen (-O-CH₂-) would be expected around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

- Carbonyl Carbon: A signal in the downfield region, typically around δ 165-170 ppm for the ester carbonyl.
- Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm). The carbon attached to the ester group and the carbon attached to the morpholine nitrogen will have distinct chemical shifts.
- Ethyl Group Carbons: Two signals, one for the -OCH₂- carbon (around δ 60-62 ppm) and one for the -CH₃ carbon (around δ 14-15 ppm).
- Morpholine Carbons: Two signals for the methylene carbons of the morpholine ring, one for the carbons adjacent to the nitrogen and one for the carbons adjacent to the oxygen.

FT-IR (Fourier-Transform Infrared) Spectroscopy

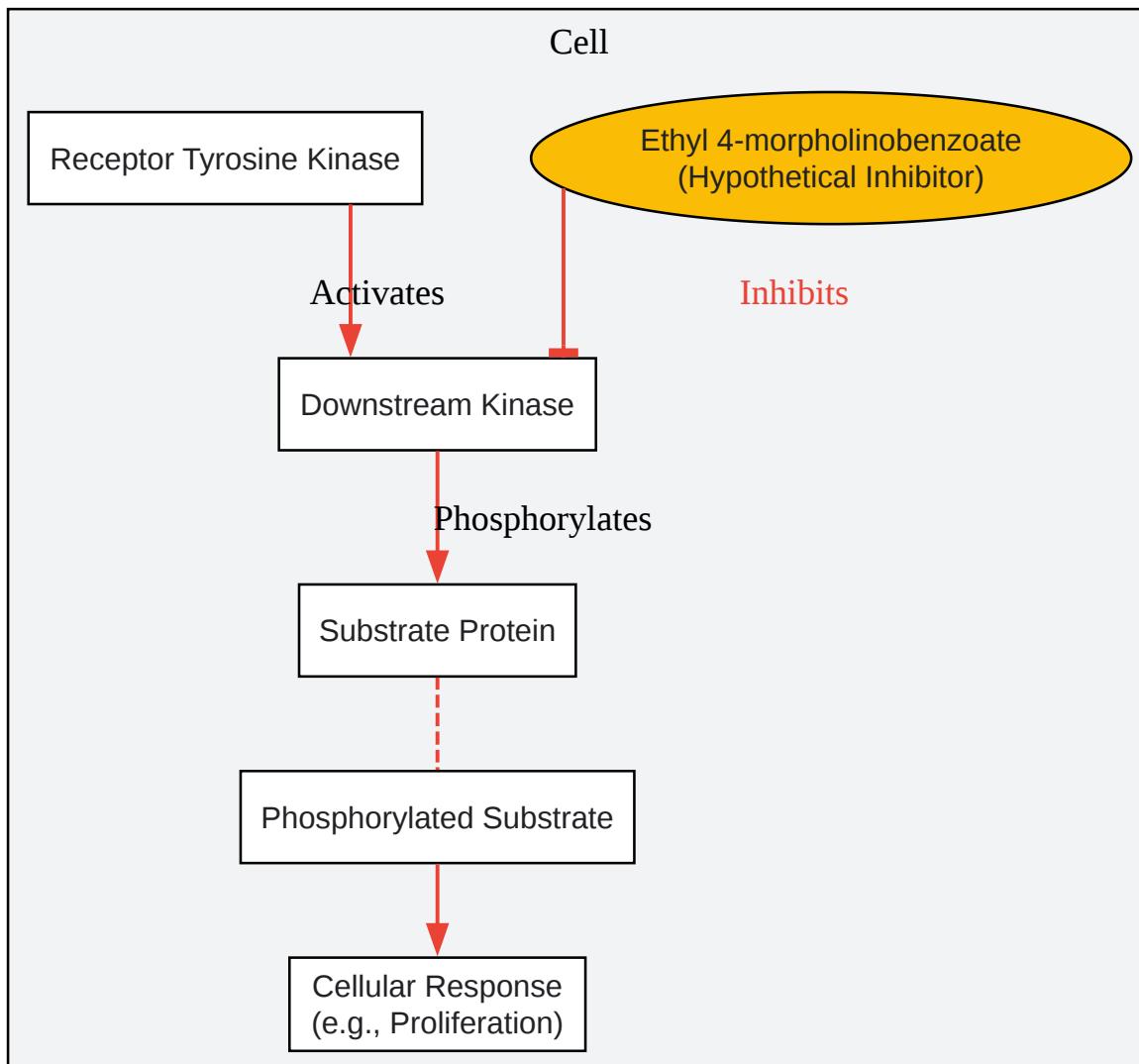
- C=O Stretch: A strong absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group.
- C-O Stretch: Absorption bands in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ corresponding to the C-O stretching of the ester and the ether linkage in the morpholine ring.
- C-N Stretch: An absorption band in the region of 1200-1250 cm⁻¹.

- Aromatic C-H Stretch: Peaks above 3000 cm^{-1} .
- Aliphatic C-H Stretch: Peaks just below 3000 cm^{-1} .

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak $[\text{M}]^+$ at m/z 235. Key fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OCH}_2\text{CH}_3$, 45 Da) to give a fragment at m/z 190, and subsequent fragmentation of the morpholine ring.

Applications in Drug Development


The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds and its favorable pharmacokinetic properties, such as improving aqueous solubility and metabolic stability.

While specific biological activities or drug development applications for **Ethyl 4-morpholinobenzoate** have not been detailed in the available search results, its structural motifs suggest potential as a building block or lead compound in drug discovery programs. The presence of the morpholine ring, coupled with the ester functionality which can be hydrolyzed or modified, makes it an attractive starting point for the synthesis of a library of derivatives for screening against various biological targets.

Derivatives of 4-aminobenzoic acid, which has a similar core structure, have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. Therefore, it is plausible that **Ethyl 4-morpholinobenzoate** and its derivatives could be explored for similar activities.

Signaling Pathway Diagram (Hypothetical):

As no specific signaling pathway involving **Ethyl 4-morpholinobenzoate** has been identified, a hypothetical diagram illustrating its potential role as a kinase inhibitor (a common target for morpholine-containing drugs) is presented below.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway by **Ethyl 4-morpholinobenzoate**.

This guide provides a foundational understanding of **Ethyl 4-morpholinobenzoate** based on available information. Further experimental investigation is required to fully elucidate its synthesis, spectral properties, and potential as a pharmacologically active agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-((4-(4-morpholinyl)phenyl)amino)-4-pyrimidinyl)benzoate | C₂₃H₂₄N₄O₃ | CID 25062762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular structure of Ethyl 4-morpholinobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b012629#cas-number-and-molecular-structure-of-ethyl-4-morpholinobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com